Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene
CAS No.: 1610-51-1
Cat. No.: VC16497269
Molecular Formula: C10H10
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1610-51-1 |
|---|---|
| Molecular Formula | C10H10 |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | tricyclo[6.2.0.03,6]deca-1(8),2,6-triene |
| Standard InChI | InChI=1S/C10H10/c1-2-8-6-10-4-3-9(10)5-7(1)8/h5-6H,1-4H2 |
| Standard InChI Key | DSRWYKDJQBPSKP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC3=C(CC3)C=C21 |
Introduction
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name tricyclo[6.2.0.0³,⁶]deca-1(8),2,6-triene delineates its three fused cycloalkane rings. The numbering system specifies bridgehead positions at carbons 3 and 6, with a bicyclo[6.2.0] backbone modified by an additional bridge between C3 and C6 . The 2D structure (Figure 1) reveals two double bonds at positions 1(8),2 and 6, contributing to its strained geometry.
Table 1: Key Identifiers of Tricyclo[6.2.0.0³,⁶]deca-1(8),2,6-triene
| Property | Value |
|---|---|
| CAS Registry Number | 1610-51-1 |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| InChI Key | DSRWYKDJQBPSKP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC3=C(CC3)C=C21 |
Synthesis and Stability
Synthetic Routes
While explicit synthetic protocols are sparingly documented in publicly available literature, the compound’s tricyclic architecture suggests routes involving cycloaddition or ring-closing metathesis. Analogous tricyclic systems are often synthesized via Diels-Alder reactions or photochemical cyclization . For instance, precursors such as norbornadiene derivatives may undergo strain-driven cyclization under catalytic conditions.
Stability Considerations
The compound’s stability is influenced by its strained rings and conjugated double bonds. Computational models predict significant angle strain in the bicyclo[6.2.0] framework, which may predispose it to thermal or photochemical rearrangement . Storage under inert atmospheres at subambient temperatures is recommended to mitigate decomposition.
Physicochemical Properties
Electronic and Steric Features
The conjugation between the double bonds and bridgehead carbons creates a delocalized π-system, which may exhibit atypical reactivity in electrophilic addition or cycloaddition reactions. Steric hindrance from the fused rings likely limits accessibility to certain reaction sites, directing selectivity in synthetic applications.
Table 2: Predicted Reactivity Profile
| Reaction Type | Expected Outcome |
|---|---|
| Hydrogenation | Selective saturation of less-strained double bonds |
| Oxidation | Epoxidation or dihydroxylation at accessible sites |
| Diels-Alder | Formation of hexacyclic adducts |
Challenges and Future Prospects
Knowledge Gaps
Current data on this compound are fragmentary, with limited experimental validation of its reactivity, spectroscopic signatures, or biological activity. PubChem’s entry (CID 137110) provides foundational data but lacks kinetic or thermodynamic parameters .
Recommended Studies
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Synthetic Optimization: Development of scalable routes using modern catalytic methods.
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Computational Modeling: DFT studies to predict reaction pathways and stability.
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Biological Screening: Assessment of cytotoxicity or enzyme inhibition potential.
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